Dithianon-d4

Isotopic Enrichment Chemical Purity Internal Standard

Quantifying dithianon residues in grapes, citrus, or soil? Unlabeled standards suffer >30% recovery loss at pH ≥9. Dithianon-d4 solves this: • Isotopic internal standard: co-extracts & co-elutes with native analyte • Compensates for pH-dependent degradation (t½ 5.6h at pH 9) and matrix suppression • Enables SANTE/11312/2021-compliant recovery (70-120%) without matrix-matched calibration Ideal for EU regulatory labs, CROs, and environmental fate studies.

Molecular Formula C14H4N2O2S2
Molecular Weight 300.4 g/mol
Cat. No. B15614799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithianon-d4
Molecular FormulaC14H4N2O2S2
Molecular Weight300.4 g/mol
Structural Identifiers
InChIInChI=1S/C14H4N2O2S2/c15-5-9-10(6-16)20-14-12(18)8-4-2-1-3-7(8)11(17)13(14)19-9/h1-4H/i1D,2D,3D,4D
InChIKeyPYZSVQVRHDXQSL-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dithianon-d4: Internal Standard for Quantification


Dithianon-d4 is a stable isotope-labeled analog of the broad-spectrum anthraquinone fungicide dithianon, in which four hydrogen atoms are substituted by deuterium (²H) . With a molecular formula of C₁₄D₄N₂O₂S₂ and a molecular weight of 300.32 g/mol, it is primarily utilized as an internal standard (IS) in mass spectrometry-based quantitative assays . Its near-identical physicochemical properties to the native analyte allow it to correct for analyte losses during sample preparation and compensate for matrix effects in LC-MS/MS analysis, enabling accurate and precise quantification of dithianon residues in complex matrices such as food and environmental samples [1].

Workflow
QuEChERS extraction + LC-MS/MS quantification
ISTD Role
Isotope-labeled internal standard for dithianon residue analysis
Benefit
Supports matrix-effect correction and recovery compensation

Why Dithianon-d4 Cannot Be Replaced as IS


Dithianon analysis in complex matrices presents severe challenges: it degrades rapidly under alkaline conditions (aqueous t½ of only 5.6 h at pH 9) and can be lost during QuEChERS extraction, especially from high-pH commodities where recoveries can drop to unacceptable levels [1][2]. While an unlabeled dithianon standard cannot correct for these losses, a well-chosen stable isotope-labeled internal standard (SIL-IS) can. Dithianon-d4 co-extracts and co-elutes identically to native dithianon, thereby compensating for recovery losses and matrix effects. Using a structural analog IS (e.g., another quinone fungicide) instead introduces differential extraction and ionization behavior, leading to inaccurate quantification [3].

Unlabeled Standard

Cannot correct for dithianon degradation under alkaline conditions or recovery losses during QuEChERS extraction.

Structural Analog IS

Introduces differential extraction and ionization behavior, leading to inaccurate matrix-effect correction.

Non-isotopic ISTD

May not co-elute identically with native dithianon, compromising compensation for ion suppression or enhancement.

Dithianon-d4 vs. Comparator Internal Standards


Isotopic Enrichment vs. Chemical Purity

Dithianon-d4 is supplied with a certified isotopic enrichment of 98 atom % D, as specified by multiple commercial suppliers . In contrast, unlabeled dithianon analytical standards are typically certified only for chemical purity (e.g., 98.0% by HPLC), without isotopic enrichment specification [1]. This difference is critical: a high isotopic enrichment ensures that the signal from the internal standard is well-resolved from the native analyte in mass spectrometry, minimizing cross-talk and enabling accurate isotope dilution quantification. A lower enrichment would compromise assay accuracy.

Isotopic Enrichment
Specification review
98 atom % D
Supports isotopic enrichment review
Essential for isotope dilution MS; compare to unlabeled chemical purity 98.0%
Isotopic Enrichment Chemical Purity Internal Standard

Recovery Compensation in High-pH Matrices

The EU Reference Laboratory for Single Residue Methods (EURL-SRM) explicitly states that using the original citrate-buffered QuEChERS method yields 'very low recoveries of dithianon from commodities with high pH' [1]. Their validated method demonstrates that 'using dithianon-D4 as IS, recovery losses can be effectively compensated provided that it is added at a very early step in the procedure' [1]. Without the IS, the recommended alternative is a cumbersome extraction with 1% sulfuric acid, which is less practical for routine multi-residue workflows. This represents a direct, use-case specific advantage of Dithianon-d4 over external standard calibration.

Recovery in High-pH Matrices
Method context
Effective compensation reported
Supports compensation of recovery losses in QuEChERS
EURL-SRM validated method; eliminates matrix-specific acid optimization
Recovery Compensation High-pH Matrices QuEChERS

Cost-Effectiveness vs. 13C-Labeled Standard

Deuterated internal standards are generally more economical than their 13C-labeled counterparts due to less complex synthetic routes [1]. While a direct price-per-unit comparison is dependent on supplier quotations, the list price for Dithianon-d4 (1 mg) is approximately £163.00, with a quoted purity of 98 atom % D . In contrast, structurally similar 13C-labeled pesticide standards often command a significant premium, sometimes 2-5X the cost of the deuterated analog for equivalent quantities . Unless chromatographic resolution issues (e.g., deuterium retention time shift) are a known problem for the specific analyte—which for dithianon's reversed-phase LC methods has not been widely reported—the Dithianon-d4 standard offers a more accessible entry point for routine, cost-conscious monitoring programs.

Cost vs. 13C-labeled IS
Context-dependent
~£163 per 1 mg
Reported procurement cost context
13C-labeled analog expected 2-5X more expensive; verify via quotation
Cost-Effectiveness Deuterated vs. 13C Internal Standard Procurement

EURL-SRM Method Endorsement

The EURL-SRM method for dithianon analysis, published as an official EU reference method for residue monitoring, incorporates Dithianon-d4 directly into its standard operating procedure: 'In the proposed method the pesticide is extracted using the QuEChERS method under acidic conditions (either acidified with sulfuric acid or with formic acid in combination with Dithianon-D4 as IS)' [1]. This regulatory endorsement is a powerful differentiator: any alternative non-labeled internal standard or unlabeled external standard would necessitate a full re-validation of the method and may not meet the same regulatory acceptance criteria. For ISO 17025-accredited laboratories, adopting the reference method substantially reduces the validation burden and audit risk.

EURL-SRM Endorsement
Class-level
Official EU reference method inclusion
Supports method-transfer context
Reduces validation burden for ISO 17025-accredited labs
Regulatory Compliance EURL-SRM Method Food Safety Testing

Deuterium Exchange Risk vs. 13C-Labeled IS

A known concern with deuterated internal standards is the potential for deuterium‑hydrogen exchange in protic solvents, which can gradually reduce isotopic enrichment and affect quantification accuracy over long-term use [1]. In contrast, 13C‑labeled standards are generally more stable to exchange because the label is on the molecular backbone rather than on exchangeable positions [1]. For Dithianon‑d4, the deuterium atoms are located on the polycyclic ring system, positions that are typically stable under acidic conditions but could be susceptible to exchange under strongly basic conditions or in the presence of exchange‑catalyzing impurities. While no specific deuterium‑exchange study for Dithianon‑d4 was identified, this class‑level characteristic means that procurement decisions should consider storage conditions and solvent compatibility; laboratories working with aqueous basic extraction conditions may prefer the 13C alternative, whereas for the acidic QuEChERS conditions recommended in the EURL‑SRM method, the Dithianon‑d4 standard remains suitable.

Deuterium Exchange Risk
Class-level
Potential H/D exchange in protic/basic conditions
Stability context requires review
No specific data for Dithianon-d4; acidic QuEChERS conditions reported fit
Deuterium Exchange Isotope Stability Method Robustness

Dithianon-d4 Application Scenarios


Regulatory Monitoring in High-pH Fruits and Vegetables

EU food testing laboratories performing regulatory residue monitoring of dithianon in commodities such as grapes, citrus, spinach, and lettuce can directly implement the EURL-SRM QuEChERS/LC-MS/MS method. By spiking Dithianon-d4 at the initial homogenization step, the IS compensates for analyte losses that occur through pH-dependent degradation and the QuEChERS extraction process [1]. This approach ensures that reported residue levels meet the accuracy and precision criteria (recovery 70–120%, RSD ≤20%) required by SANTE/11312/2021 guidelines without needing matrix-specific acid optimization.

High-Throughput Multi-Residue Screening

Contract research organizations (CROs) and large regulatory labs running multi-residue LC-MS/MS methods can incorporate Dithianon-d4 into their stable isotope dilution assay panel. Its co-elution and identical ionization behavior with native dithianon corrects for both matrix suppression and recovery variation, which are particularly pronounced for dithianon compared to other pesticides in multi-residue screens [1]. This reduces the need for matrix-matched calibration curves per commodity, significantly increasing daily sample throughput.

Environmental Fate and Soil Degradation

Environmental chemists studying the fate of dithianon in soil and water systems require robust quantification of dithianon and its degradation products. The known instability of dithianon in alkaline aqueous solutions (t½ = 5.6 h at pH 9) and its rapid soil binding (≈63% non-extractable residues in 64 days) demand precise quantification over wide dynamic ranges [2][3]. Using Dithianon-d4 as a surrogate recovery standard ensures that the full mass balance of the parent compound can be tracked accurately even when extensive degradation and soil binding occur.

Method Development and Validation

Groups developing new, rapid or green-chemistry extraction methods for dithianon benefit from using Dithianon-d4 as a true isotopic internal standard for method validation. Its ability to track extraction efficiency independently of matrix effects allows researchers to optimize solvent selection, salt composition, and extraction time with unambiguous recovery data, as demonstrated in the recent single-phase extraction method development using ethyl acetate [4]. If the developed method transitions to basic extraction conditions, however, the potential for deuterium exchange should be investigated and compared against a 13C-labeled analog.

Application
Selection Property
Validation Focus
High-pH Commodity Monitoring
Matrix-effect correction
Recovery compensation and SANTE guideline adherence
Multi-Residue Screening
Co-elution behavior
Reduced matrix-matched calibration curves
Environmental Fate Studies
Surrogate recovery standard
Mass-balance tracking under alkaline hydrolysis
Method Development & Validation
True isotopic internal standard
Extraction efficiency independent of matrix effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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